molecular formula C10H8N4O4 B4615887 5-amino-2-(3-nitrophenyl)-1,3-oxazole-4-carboxamide

5-amino-2-(3-nitrophenyl)-1,3-oxazole-4-carboxamide

Cat. No. B4615887
M. Wt: 248.19 g/mol
InChI Key: JUXXFMHJGODJBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, including compounds similar to "5-amino-2-(3-nitrophenyl)-1,3-oxazole-4-carboxamide," often involves cyclization reactions and can be catalyzed by various catalysts such as ruthenium. These processes are fundamental for creating biologically active compounds based on the oxazole scaffold, including peptidomimetics (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of oxazole derivatives is critical for their biological activity. The crystal structure determination and quantum-chemical calculations can provide insights into the conformation and electronic properties of these compounds, which are essential for understanding their reactivity and interaction with biological targets (Hao et al., 2017).

Chemical Reactions and Properties

Oxazole derivatives undergo various chemical reactions, including cycloaddition, nitration, and rearrangement processes, which can significantly alter their chemical and biological properties. These reactions are instrumental in synthesizing novel compounds with potential biological activities (Kofman et al., 2002).

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

A study highlighted the use of 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to 5-amino-2-(3-nitrophenyl)-1,3-oxazole-4-carboxamide, in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. The research presents a method to overcome the Dimroth rearrangement through ruthenium-catalyzed cycloaddition, leading to HSP90 inhibitors synthesis, showcasing the compound's potential in drug development (Ferrini et al., 2015).

Antitubercular and Antimicrobial Activities

Another research direction involves the synthesis of derivatives from related structures for antibacterial, antifungal, and antitubercular activities. One study synthesized N-[3-(2-amino-5-nitrothiazolyl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide from 2-amino-5-nitrothiazole, demonstrating significant antitubercular activity (Samadhiya et al., 2013).

Copper-catalyzed Synthesis for Oxazole Derivatives

Research on 2-phenyl-4,5-substituted oxazoles underscores the importance of functionalized enamides in synthesizing oxazole derivatives. The copper-catalyzed intramolecular cyclization of these enamides leads to compounds with potential applications in medicinal chemistry and material science (Kumar et al., 2012).

properties

IUPAC Name

5-amino-2-(3-nitrophenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c11-8(15)7-9(12)18-10(13-7)5-2-1-3-6(4-5)14(16)17/h1-4H,12H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXXFMHJGODJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C(O2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-(3-nitrophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 2
5-amino-2-(3-nitrophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-amino-2-(3-nitrophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 4
5-amino-2-(3-nitrophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 5
5-amino-2-(3-nitrophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 6
5-amino-2-(3-nitrophenyl)-1,3-oxazole-4-carboxamide

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